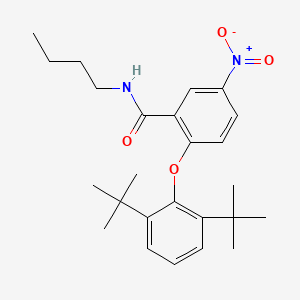
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyl group, two tert-butyl groups, a phenoxy group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the nitration of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrophenol This intermediate is then reacted with butylamine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid, butylamine, and phenol derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-aminobenzamide.
Applications De Recherche Scientifique
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and butyl groups contribute to the compound’s stability and lipophilicity. These properties enable the compound to interact with enzymes and other proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-nitrophenol: Shares the nitro and tert-butyl groups but lacks the butylamide moiety.
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its stability, reactivity, and potential biological activity make it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
96206-42-7 |
|---|---|
Formule moléculaire |
C25H34N2O4 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-butyl-2-(2,6-ditert-butylphenoxy)-5-nitrobenzamide |
InChI |
InChI=1S/C25H34N2O4/c1-8-9-15-26-23(28)18-16-17(27(29)30)13-14-21(18)31-22-19(24(2,3)4)11-10-12-20(22)25(5,6)7/h10-14,16H,8-9,15H2,1-7H3,(H,26,28) |
Clé InChI |
QMSKIRPVHFLSNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=C(C=CC=C2C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
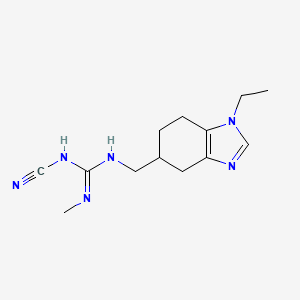
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
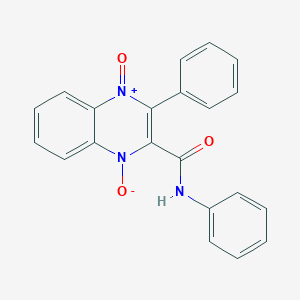
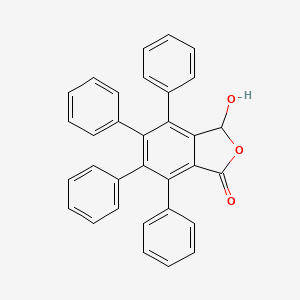
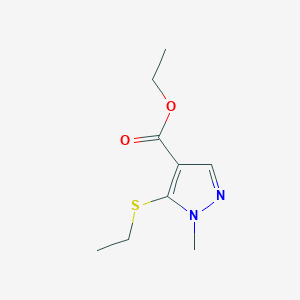
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)

